1-(but-3-yn-1-yl)-1H-imidazole
Overview
Description
1-(but-3-yn-1-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the but-3-yn-1-yl group introduces an alkyne functionality, which can significantly influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(but-3-yn-1-yl)-1H-imidazole can be synthesized through various synthetic routes. One common method involves the alkylation of imidazole with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(but-3-yn-1-yl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated imidazoles or amine-substituted imidazoles.
Scientific Research Applications
1-(but-3-yn-1-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways and exhibiting pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(but-3-yn-1-yl)-1H-pyrrole
- 1-(but-3-yn-1-yl)-1H-pyrazole
- 1-(but-3-yn-1-yl)-1H-triazole
Uniqueness
1-(but-3-yn-1-yl)-1H-imidazole is unique due to the combination of the imidazole ring and the alkyne functionality. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-but-3-ynylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h1,4,6-7H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGAKRZCAWRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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